molecular formula C25H23N5O6 B15031757 (5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione

(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione

Cat. No.: B15031757
M. Wt: 489.5 g/mol
InChI Key: YSGVLGWVNZQXNL-BKUYFWCQSA-N
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Description

The compound (5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. The final step involves the formation of the imidazolidine-2,4-dione core via a cyclization reaction under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione: has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: In biological research, it is investigated for its potential as a bioactive molecule with therapeutic properties.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, morpholine-containing molecules, and imidazolidine-2,4-dione analogs. Examples include:

  • Indole-3-carbinol
  • Morpholine-4-carboxylic acid
  • Imidazolidine-2,4-dione

Uniqueness

What sets (5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N5O6

Molecular Weight

489.5 g/mol

IUPAC Name

(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C25H23N5O6/c31-23(27-9-11-36-12-10-27)16-28-15-18(20-3-1-2-4-22(20)28)13-21-24(32)29(25(33)26-21)14-17-5-7-19(8-6-17)30(34)35/h1-8,13,15H,9-12,14,16H2,(H,26,33)/b21-13-

InChI Key

YSGVLGWVNZQXNL-BKUYFWCQSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=O)N4)CC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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